2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a piperidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with piperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(piperidin-4-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazolone core.
2-Methyl-5-(piperidin-4-yl)imidazole: Features an imidazole ring, offering different chemical properties.
Uniqueness
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific combination of a pyrazolone core and a piperidine substituent. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
1193387-59-5 |
---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h6-7,10-11H,2-5H2,1H3 |
InChI Key |
QDWDHBGXRXUGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.